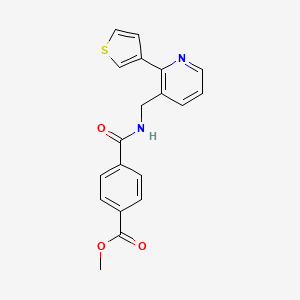

Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a carbamoyl group to a pyridine-thiophene hybrid moiety. This structure combines aromatic and heteroaromatic systems, which are often leveraged in medicinal and agrochemical research for their electronic and steric properties.

Properties

IUPAC Name |

methyl 4-[(2-thiophen-3-ylpyridin-3-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-19(23)14-6-4-13(5-7-14)18(22)21-11-15-3-2-9-20-17(15)16-8-10-25-12-16/h2-10,12H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDKIHVXONDLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene-Pyridine Intermediate: This step involves the coupling of thiophene and pyridine derivatives under conditions such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents.

Carbamoylation: The intermediate is then subjected to carbamoylation using reagents like isocyanates or carbamoyl chlorides under basic conditions to introduce the carbamoyl group.

Esterification: Finally, the benzoate moiety is introduced through esterification reactions, often using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiophene and pyridine rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, I-6373, I-6473)

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share the benzoate ester framework but differ in substituents. Key distinctions include:

- Heterocyclic Systems : The target compound incorporates a thiophene-pyridine hybrid, whereas I-6230/I-6232 use pyridazine rings. Thiophene’s electron-rich nature may enhance binding affinity in certain receptors compared to pyridazine’s electron-deficient system .

- Ester Groups : Methyl esters (target compound) generally exhibit faster metabolic hydrolysis than ethyl esters (I-series), affecting pharmacokinetics .

Table 1: Structural and Functional Comparison

Trifluoromethyl-Substituted Carboxamides (EP 4 374 877 A2)

The European patent EP 4 374 877 A2 describes compounds like (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide , which share carboxamide and aromatic motifs with the target compound. Differences include:

- Complexity : The patent compounds feature fused pyrrolo-pyridazine systems and trifluoromethyl groups, likely designed for high-affinity enzyme inhibition (e.g., kinase targets).

- Bioactivity : The trifluoromethyl groups enhance lipophilicity and metabolic resistance, whereas the target compound’s thiophene may prioritize electronic modulation over stability .

Sulfonylurea Herbicides (Metsulfuron Methyl, Ethametsulfuron Methyl)

Sulfonylurea herbicides like metsulfuron methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the benzoate ester core but diverge in functional groups:

- Mechanism : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the target compound’s bioactivity (if pesticidal) remains unconfirmed.

- Substituents : The triazine ring in sulfonylureas is critical for herbicidal activity, contrasting with the pyridine-thiophene system in the target compound .

Pyridaben and Tolfenpyrad (Pesticide Chemicals Glossary)

Pyridaben (tert-butyl 4-chloro-2-(1-methylethyl)-5-((2-(phenylmethyl)carbamoyl)-4-pyridinyl)methylthio-3(2H)-pyridazinone) and tolfenpyrad (4-chloro-3-ethyl-1-methyl-N-((4-(4-methylphenoxy)phenyl)methyl)-1H-pyrazole-5-carboxamide) are pesticidal carboxamides. Comparisons include:

- Heterocycle Diversity : Pyridaben uses pyridazine and pyridine rings, while tolfenpyrad employs pyrazole. The target compound’s thiophene may offer distinct interactions with pest targets .

- Ester vs. Amide : The target compound’s ester group may reduce persistence in the environment compared to stable amides in pyridaben/tolfenpyrad .

Research Findings and Implications

- Synthetic Flexibility : The target compound’s modular structure allows for derivatization at the thiophene, pyridine, or ester positions, enabling optimization for specific applications (e.g., pharmaceuticals or agrochemicals) .

- Unresolved Questions: Limited data exist on the target compound’s bioactivity.

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 4-(((2-(thiophen-3-yl)pyridin-3-yl)methyl)carbamoyl)benzoate?

- Methodology :

- Stepwise coupling : Use a carbodiimide-mediated coupling (e.g., EDC/NHS or HATU) between 4-(methoxycarbonyl)benzoic acid and (2-(thiophen-3-yl)pyridin-3-yl)methanamine. This is analogous to the amide bond formation in EP 4,374,877 A2 for structurally related compounds .

- Purification : Employ reverse-phase HPLC with a C18 column and mobile phases like MeCN/water (0.1% formic acid) to achieve >95% purity, as demonstrated in similar syntheses .

- Validation : Confirm success via LCMS (e.g., m/z [M+H]+ ~450–500 range) and retention time consistency (e.g., 1.2–1.4 minutes under SMD-TFA05 conditions) .

Q. How can NMR spectroscopy resolve ambiguities in the compound’s functional groups?

- Approach :

- 1H NMR : Identify the thiophene proton signals (δ 7.2–7.5 ppm) and pyridine protons (δ 8.0–8.5 ppm). The methyl ester group typically appears as a singlet at δ 3.8–3.9 ppm .

- 13C NMR : The carbonyl carbons (amide C=O at ~167 ppm, ester C=O at ~170 ppm) and aromatic carbons (thiophene/pyridine at 120–140 ppm) provide structural confirmation .

- HSQC/HMBC : Use 2D NMR to correlate protons with carbons and confirm connectivity, especially for the carbamoyl linkage .

Q. What analytical techniques are critical for assessing purity and stability?

- Tools :

- LCMS : Monitor molecular ion peaks and fragmentation patterns (e.g., loss of COOCH3 or thiophene moiety) to detect impurities .

- HPLC : Use gradient elution (e.g., 10–90% MeCN in water) to separate degradation products under acidic (0.1% TFA) or neutral conditions .

- Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and track purity changes via HPLC to identify hydrolytic susceptibility (e.g., ester or amide cleavage) .

Advanced Research Questions

Q. How can contradictory LCMS/HPLC data be resolved during characterization?

- Case Study :

- Observed Discrepancies : Variability in retention times (e.g., 1.23 vs. 1.41 minutes) may arise from column batch differences (C18 vs. Triart C18) or mobile phase additives (formic acid vs. TFA) .

- Solution : Standardize analytical protocols across labs using reference columns (e.g., YMC-Actus Triart C18) and buffer systems. Validate with a control compound (e.g., metsulfuron-methyl ester, which has well-documented retention behavior) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

- In Silico Strategies :

- DFT Calculations : Model the carbamoyl group’s electrophilicity using Gaussian or ORCA software. Compare frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to attack by amines or thiols .

- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS, focusing on steric hindrance from the thiophene-pyridine moiety .

Q. How can reaction yields be optimized for scale-up synthesis?

- Process Chemistry Insights :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) for Suzuki couplings if aryl halides are intermediates, as seen in similar trifluoromethylpyridine syntheses .

- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener chemistry and easier purification .

- DoE (Design of Experiments) : Use a factorial design to optimize temperature (40–60°C), stoichiometry (1.0–1.2 eq. amine), and reaction time (2–6 hours) .

Q. What biological assays are suitable for evaluating kinase inhibition potential?

- Assay Design :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. The thiophene-pyridine core is structurally analogous to known kinase inhibitors .

- IC50 Determination : Perform dose-response curves (0.1–10 µM) and validate with SPR (Surface Plasmon Resonance) to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.